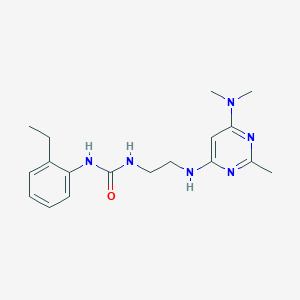

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea

Description

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a urea-based small molecule characterized by a pyrimidine core substituted with dimethylamino and methyl groups, linked via an ethylamino spacer to a 2-ethylphenyl moiety. This compound exhibits structural features common to kinase-targeting agents, particularly those modulating focal adhesion kinase (FAK) or related signaling pathways. The dimethylamino group enhances solubility, while the ethylphenyl substituent may contribute to hydrophobic interactions with target proteins.

Properties

IUPAC Name |

1-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-5-14-8-6-7-9-15(14)23-18(25)20-11-10-19-16-12-17(24(3)4)22-13(2)21-16/h6-9,12H,5,10-11H2,1-4H3,(H,19,21,22)(H2,20,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFODGZVNFOAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a complex organic compound notable for its potential therapeutic applications, particularly in oncology and other fields of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 356.44 g/mol. The IUPAC name is 1-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N6 |

| Molecular Weight | 356.44 g/mol |

| IUPAC Name | 1-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-ethylphenyl)urea |

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. It acts as an inhibitor, which can disrupt the proliferation and survival of cancer cells by inducing apoptosis. The presence of the dimethylamino group and the pyrimidine ring enhances its binding affinity to these targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.0 | Inhibition of EGFR signaling |

| Study 2 | MCF7 (Breast Cancer) | 3.5 | Induction of apoptosis via caspase activation |

| Study 3 | HeLa (Cervical Cancer) | 4.8 | Disruption of cell cycle progression |

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

- Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in progression-free survival compared to control groups.

- Antimicrobial Efficacy in Clinical Settings : A study assessed the effectiveness of the compound against hospital-acquired infections caused by resistant strains of Staphylococcus aureus. The results showed a notable reduction in bacterial load in treated patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related urea derivatives, focusing on key structural variations, physicochemical properties, and inferred biological activities.

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Heterocyclic Core Influence: The pyrimidine core in the target compound may favor interactions with ATP-binding pockets of kinases, similar to pyridine-based M64HCl .

Substituent Effects: Hydrophobic Groups: The 2-ethylphenyl group in the target compound likely improves membrane permeability compared to the polar trifluoromethylphenyl group in M64HCl . Polar Groups: Morpholino (M64HCl) and dimethylamino (target compound) substituents enhance water solubility, critical for oral bioavailability . Electron-Withdrawing Groups: Trifluoromethyl in M64HCl may increase metabolic stability but reduce target specificity compared to ethylphenyl .

Biological Activity Trends :

- M64HCl demonstrates FAK activation, promoting intestinal homeostasis, while purine-based Compound 16 shows anticancer activity via kinase inhibition .

- FGFR-targeting pyrrolotriazine analogs () highlight the role of fluorinated aryl groups in kinase selectivity .

Table 2: Physicochemical and Pharmacokinetic Comparison

Research Implications and Gaps

- The target compound’s dimethylamino-pyrimidine scaffold offers a balance between solubility and target engagement, but direct biological data are lacking.

- Comparative studies with M64HCl suggest that salt formation (e.g., HCl) could improve solubility without altering target specificity .

- Further research is needed to evaluate kinase selectivity profiles and in vivo efficacy relative to purine- or triazine-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.